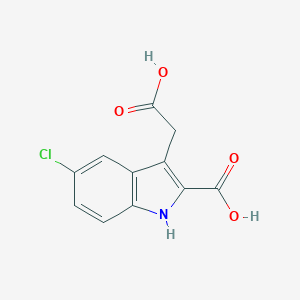

3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

Description

3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid (CAS 120716-95-2) is an indole derivative with a chlorine atom at position 5, a carboxylic acid group at position 2, and a carboxymethyl (-CH₂COOH) substituent at position 3. Its molecular formula is C₁₁H₈ClNO₄, and it has a molecular weight of 253.64 g/mol . The compound exhibits acidic properties due to its dual carboxylic acid groups, enhancing solubility in polar solvents. It is stored under inert conditions (2–8°C) and carries hazard warnings for skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .

Properties

IUPAC Name |

3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4/c12-5-1-2-8-6(3-5)7(4-9(14)15)10(13-8)11(16)17/h1-3,13H,4H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXDFQDRJSDXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Final Purification

The crude product is purified via recrystallization or column chromatography, though yield data are omitted in the original publication.

Friedel-Crafts Acylation and Sequential Functionalization

A more detailed synthetic approach, adapted from methodologies for analogous 5-chloroindole-2-carboxylic acid derivatives, is reported in ACS Omega and Journal of Medicinal Chemistry studies. This method emphasizes regioselective functionalization and scalability:

Friedel-Crafts Acylation of Ethyl 5-Chloroindole-2-carboxylate

Reduction of Ketone Intermediates

The resulting 3-acyl intermediates are reduced to 3-alkyl derivatives using triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA) :

Hydrolysis to Carboxylic Acid

The ethyl ester at C2 is hydrolyzed to the carboxylic acid using 3 M sodium hydroxide (NaOH) in ethanol:

-

Conditions : Reflux for 2 hours.

-

Workup : Acidification with HCl precipitates the product.

Carboxymethylation via Alkylation

To introduce the carboxymethyl group at C3:

-

Alkylation : Treatment of the 3-alkyl intermediate with bromoacetic acid or its ester under basic conditions.

-

Hydrolysis : Final hydrolysis ensures both carboxylic acid groups are deprotected.

Comparative Analysis of Synthetic Routes

Critical Considerations

-

Regioselectivity : The Friedel-Crafts method allows precise C3 acylation, avoiding undesired substitution at other positions.

-

Functional Group Compatibility : Alkaline hydrolysis conditions must be carefully controlled to prevent decarboxylation or side reactions.

-

Catalyst Efficiency : AlCl₃ in Friedel-Crafts acylation is stoichiometric, necessitating recycling protocols for industrial applications.

Emerging Methodologies and Catalytic Innovations

A 2020 ACS Omega study introduces Fe₃O₄@SiO₂ core-shell nanoparticles functionalized with urea-thiazole sulfonic acid chloride as a magnetically recoverable catalyst. While originally developed for quinoline-4-carboxylic acids, this system could potentially accelerate indole carboxylation via:

Chemical Reactions Analysis

Types of Reactions

3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the chlorine atom or to convert the carboxylic acid groups to alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid groups can react with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Esterification: Methanol (CH₃OH), ethanol (C₂H₅OH), sulfuric acid (H₂SO₄)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Anticancer Activity

Recent research has highlighted the potential of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid as an effective anticancer agent. A study conducted on a series of indole derivatives, including this compound, demonstrated significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative effects of several indole derivatives, the following findings were reported:

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| This compound | Panc-1 (pancreatic) | 29 |

| This compound | MCF-7 (breast) | 33 |

| This compound | A-549 (epithelial) | 42 |

The compound exhibited a GI50 value of 29 nM against Panc-1 cells, outperforming standard treatments like erlotinib (GI50 = 33 nM) . This indicates its potential as a lead compound for further development in cancer therapies.

Molecular Interactions

The compound interacts with amino acids in the active site of these proteins, forming critical hydrogen bonds and hydrophobic interactions that stabilize its binding. For instance, interactions with residues such as Trp531 and Phe583 have been observed to facilitate its inhibitory action .

Anti-inflammatory Properties

In addition to its anticancer applications, this compound has shown promise in anti-inflammatory contexts. The compound's ability to modulate pro-inflammatory cytokines positions it as a potential therapeutic agent for inflammatory diseases.

Case Study: Cytokine Modulation

A study investigating the effects of this compound on pro-inflammatory cytokines revealed the following results:

| Treatment Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |

|---|---|---|

| 10 | 89 | 78 |

| 25 | 95 | 82 |

These results suggest that the compound significantly reduces levels of IL-6 and TNF-alpha, indicating its potential utility in treating conditions characterized by chronic inflammation .

Synthetic Applications

The synthesis of this compound has been explored using various methodologies. The development of efficient synthetic routes is crucial for scaling up production for research and therapeutic use.

Synthetic Methodologies

Recent studies have employed different approaches to synthesize indole derivatives, including:

- Carbamoylation reactions using isocyanate derivatives.

- Multi-step synthesis involving chlorination and carboxylation strategies.

These methods allow for the generation of diverse indole derivatives that can be screened for biological activity .

Mechanism of Action

The mechanism of action of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The carboxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, enhancing the compound’s binding affinity and specificity. The chlorine atom can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

5-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-47-8) :

Replacing the carboxymethyl group with a methyl (-CH₃) at position 3 reduces polarity, increasing lipophilicity. This substitution may diminish solubility but enhance membrane permeability, making it more suitable for hydrophobic environments in drug design .5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid (CAS 152088-13-6) :

The addition of a methyl group at position 1 (N-methyl) eliminates the indole NH group, altering hydrogen-bonding capacity and acidity. This modification could reduce intermolecular interactions in crystal packing or biological targets .- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9): Chlorine at position 7 (vs. Such positional isomers are critical in structure-activity relationship (SAR) studies .

Functional Group Modifications

3-(2-Carboxyethyl)-5-chloro-1H-indole-2-carboxylic acid :

Extending the carboxymethyl group to a carboxyethyl (-CH₂CH₂COOH) chain increases molecular flexibility and steric bulk. This compound exhibits moderate inhibitory activity (IC₅₀ = 293,000 nM) against kynurenine-oxoglutarate transaminase I, suggesting that chain length influences enzyme binding .5-Chloro-3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-indole-2-carboxylic acid (CAS 289721-92-2) :

The addition of a phthalimide moiety via an ethyl linker introduces a rigid, planar structure. Such modifications are common in prodrugs or photoactivatable compounds, enhancing target specificity or stability .

Key Data Table: Structural and Functional Comparison

Biological Activity

3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has been investigated for its potential applications in drug development, particularly in the fields of antiviral and anticancer therapies.

Chemical Structure and Properties

The compound consists of an indole core with two carboxylic acid groups and a chlorine atom, which influence its biological activity through various mechanisms. The presence of the carboxymethyl group enhances solubility and bioavailability, while the chlorine atom can affect lipophilicity and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The indole structure allows for binding with various biological molecules, while the carboxylic acid groups can form hydrogen bonds and ionic interactions, enhancing binding affinity. The chlorine atom may also facilitate interactions through halogen bonding, further influencing the compound's pharmacokinetics and pharmacodynamics .

Antiviral Activity

Recent studies have demonstrated that derivatives of indole-2-carboxylic acid exhibit significant antiviral properties. For instance, modifications to the C3 position of the indole core have led to compounds that effectively inhibit HIV-1 integrase activity. One such derivative showed an IC50 value of 0.13 μM against integrase strand transfer, indicating potent antiviral effects .

Table 1: Antiviral Activity of Indole Derivatives

| Compound | Target | IC50 (μM) |

|---|---|---|

| Compound 3 | HIV-1 Integrase | 0.13 |

| Compound 17a | HIV-1 Integrase | 3.11 |

| Parent Compound | HIV-1 Integrase | 32.37 |

Anticancer Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies revealed that several derivatives exhibited significant inhibition of cell growth with GI50 values ranging from 29 nM to 78 nM. Notably, one derivative outperformed standard treatments like erlotinib against pancreatic and breast cancer cell lines .

Table 2: Anticancer Activity of Indole Derivatives

| Compound | Cancer Cell Line | GI50 (nM) |

|---|---|---|

| Compound 3e | Panc-1 | 29 |

| Compound 4c | MCF-7 | 42 |

| Erlotinib | MCF-7 | 33 |

Case Studies

- HIV-1 Integrase Inhibition : A study focused on optimizing the structure of indole derivatives led to the identification of compounds that effectively chelate Mg²⁺ ions within the integrase active site, enhancing their inhibitory efficacy against HIV-1 .

- EGFR/BRAF Pathway Inhibition : Another investigation demonstrated that certain indole derivatives could inhibit mutant EGFR/BRAF pathways in cancer cells, showcasing their potential as targeted therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid?

- Methodological Answer : A common approach involves alkylation at the indole C3 position followed by hydrolysis. For example, ethyl esters of 5-chloroindole derivatives (e.g., ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate) can be hydrolyzed under basic conditions (e.g., 3 N NaOH in ethanol, reflux for 2 h). Acidification with HCl precipitates the carboxylic acid product . For introducing the carboxymethyl group, consider coupling reactions using bromoacetic acid derivatives under nucleophilic conditions.

Q. How can spectroscopic methods (NMR, HRMS) validate the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons in the indole ring (δ ~7.0–8.5 ppm) and the carboxymethyl group’s methylene protons (δ ~3.5–4.5 ppm). Compare splitting patterns with similar compounds, e.g., 5-chloro-3-hexylindole-2-carboxamide (δ 7.22–7.54 ppm for aromatic protons) .

- HRMS : Calculate the exact mass (C₁₁H₈ClNO₄: theoretical [M+H]⁺ = 254.0155). Discrepancies >2 ppm require re-evaluation of purity or isotopic contributions .

Q. What precautions are necessary for handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, lab coat) and respiratory protection (P95 filters or equivalent) due to potential dust inhalation risks. Store in a cool, dry environment away from incompatible materials (strong oxidizers). Note that stability data for similar compounds (e.g., indole-5-carboxylic acids) indicate sensitivity to prolonged light exposure .

Advanced Research Questions

Q. How can hydrolysis conditions be optimized to maximize yield of the carboxylic acid derivative?

- Methodological Answer : Conduct kinetic studies using varying NaOH concentrations (1–5 N) and reflux times (1–4 h). Monitor reaction progress via TLC (30% ethyl acetate/hexane). For 5-chloro-3-alkylindole-2-carboxylic acids, optimal yields (≥85%) are achieved with 3 N NaOH and 2 h reflux . For carboxymethyl derivatives, consider microwave-assisted hydrolysis to reduce reaction time and byproduct formation.

Q. What strategies resolve contradictions in reported melting points or solubility for indole-carboxylic acid analogs?

- Methodological Answer : Differences often arise from polymorphic forms or residual solvents. Use DSC to identify polymorphs and Karl Fischer titration to quantify moisture. For example, indole-5-carboxylic acid exhibits mp 208–210°C , but impurities can lower observed values. Recrystallize from acetic acid/water mixtures to standardize purity .

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

- Methodological Answer : Use software like MOE or AutoDock to model interactions with target proteins (e.g., enzymes or receptors). Parameterize the carboxymethyl group’s electrostatic potential and assess binding affinity. Compare with structurally related bioactive indoles, such as 5-chloro-1H-indole-3-carboxylic acid, which shows β-amyloid modulation . Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests).

Q. What analytical techniques are critical for assessing stability under varying pH conditions?

- Methodological Answer :

- HPLC : Monitor degradation products at pH 1–13 using a C18 column and UV detection (λ = 254 nm).

- LC-MS/MS : Identify hydrolyzed or oxidized byproducts (e.g., decarboxylation at acidic pH).

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare with controls .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for alkylation steps to avoid competing hydrolysis .

- Crystallography : For X-ray structure determination, use SHELXL for refinement. Ensure high-resolution data (<1.0 Å) to resolve the carboxymethyl group’s conformation .

- Data Contradictions : Cross-reference multiple databases (e.g., PubChem, RCSB PDB) and validate experimental protocols when literature values conflict .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.